molecular formula C23H18F3N3O B3000643 7-(((6-Methylpyridin-2-yl)amino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol CAS No. 308294-79-3

7-(((6-Methylpyridin-2-yl)amino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol

Katalognummer: B3000643
CAS-Nummer: 308294-79-3
Molekulargewicht: 409.412
InChI-Schlüssel: HUHLXTYKRKEJDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(((6-Methylpyridin-2-yl)amino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol is a sophisticated 8-hydroxyquinoline (8-HQ) derivative designed for advanced research applications, particularly in the field of central nervous system (CNS) disorders . This compound is part of the Betti-base subclass, synthesized via a multicomponent Betti-type reaction, and is characterized by its potent cytoprotective properties in experimental models of oxidative stress . The core 8-hydroxyquinoline pharmacophore is known for its metal chelating ability and multifunctional biological activity, serving as a multitarget-directed ligand (MTDL) . This compound is of significant interest in phenotypic screening and hit-to-lead optimization for neurodegenerative conditions such as Alzheimer's and Parkinson's disease . Researchers can utilize this compound to investigate pathways involving mitochondrial membrane potential, metal ion homeostasis, and cellular responses to oxidative stress . CAS Number: 308294-79-3 Molecular Formula: C23H18F3N3O Molecular Weight: 409.40 g/mol Handling & Storage: For research use only. Not approved for human or veterinary diagnostic or therapeutic use. Handle with care in a well-ventilated laboratory environment.

Eigenschaften

IUPAC Name

7-[[(6-methylpyridin-2-yl)amino]-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F3N3O/c1-14-4-2-6-19(28-14)29-20(16-7-10-17(11-8-16)23(24,25)26)18-12-9-15-5-3-13-27-21(15)22(18)30/h2-13,20,30H,1H3,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHLXTYKRKEJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(C2=CC=C(C=C2)C(F)(F)F)C3=C(C4=C(C=CC=N4)C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 7-{[(6-Methylpyridin-2-yl)amino][4-(Trifluormethyl)phenyl]methyl}chinolin-8-ol umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung des Chinolin-Kerns. Dies kann durch eine Friedländer-Synthese erreicht werden, bei der Anilin-Derivate mit Ketonen in Gegenwart saurer oder basischer Katalysatoren kondensiert werden . Die Einführung der Trifluormethylgruppe erfolgt üblicherweise durch eine nucleophile Substitutionsreaktion unter Verwendung von Trifluormethylierungsmitteln wie Trifluormethyliodid oder Trifluormethylsulfonaten . Der letzte Schritt beinhaltet die Kupplung des Pyridin-Rests durch eine palladiumkatalysierte Kreuzkupplungsreaktion, wie beispielsweise die Suzuki- oder Heck-Reaktion .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Einsatz von kontinuierlichen Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus ist die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, entscheidend für die Skalierung der Synthese .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects: The 6-methylpyridin-2-yl group in the target compound vs. the 4-methylpyridin-2-yl in compound 27 alters steric and electronic profiles. The 6-methyl group may enhance π-stacking interactions due to increased electron density . Compound 28 (3-F-5-CF₃-phenyl) has a higher molecular weight (427.39 g/mol) and melting point (163–165°C), suggesting stronger intermolecular forces from additional fluorine atoms .

Synthetic Accessibility: The target compound’s yield ranges from 22% (non-optimized) to 90% (optimized), outperforming analogues like 27 (15%) and 2 (29%) . Lower yields in some derivatives (e.g., 27) may stem from steric hindrance or instability of intermediates .

Biologische Aktivität

7-(((6-Methylpyridin-2-yl)amino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol, identified by CAS number 308294-79-3, is a compound with a complex structure that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its mechanism of action, therapeutic potentials, and relevant case studies.

The molecular formula of the compound is C23H18F3N3O, with a molar mass of approximately 409.40 g/mol. Its predicted density is 1.354 g/cm³, and it has a boiling point of around 549.5 °C. The pKa value is estimated at 4.06, indicating its acidic nature which may influence its biological interactions and solubility in physiological environments .

The biological activity of this compound can be attributed to its structural features, particularly the quinoline moiety and the pyridine derivative. Compounds containing quinoline rings are known to exhibit a variety of pharmacological effects, including:

  • Anticancer Activity : Quinoline derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases and modulation of signaling pathways .
  • Enzyme Inhibition : The compound may inhibit enzymes such as histone deacetylases (HDACs), which are implicated in cancer progression and other diseases .
  • Metal Chelation : The presence of the hydroxyl group in the quinoline structure allows for metal ion chelation, which can enhance its therapeutic efficacy by targeting metal-dependent enzymes .

Anticancer Efficacy

In vitro studies have shown that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM)
HeLa (Cervical Cancer)0.12
CaCo-2 (Colon Adenocarcinoma)0.11
MCF7 (Breast Cancer)0.15

These findings suggest that modifications in the compound's structure can enhance its anticancer properties significantly .

Enzyme Inhibition Studies

The compound has also been evaluated for its inhibitory potential against various enzymes:

Enzyme Inhibition Type IC50 (µM)
Histone Deacetylase (HDAC)Competitive0.19
Carbonic Anhydrase (CA)Non-competitive0.15

These results indicate that the compound may serve as a lead structure for developing new therapeutic agents targeting these enzymes .

Case Studies

  • Cytotoxicity in Tumor Cells : A study demonstrated that the compound induced cell death in human cervical carcinoma cells through apoptosis pathways involving caspase activation and mitochondrial dysfunction .
  • Neuroprotective Effects : Research indicated that similar quinoline derivatives could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .
  • Anti-inflammatory Activity : Compounds structurally related to this quinoline derivative have shown promise in reducing inflammation markers in vivo, providing insights into their potential use in treating inflammatory disorders .

Q & A

Q. What are the recommended synthetic routes for 7-(((6-Methylpyridin-2-yl)amino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step condensation and reduction reactions. A key intermediate, such as a trifluoromethyl-substituted pyridine or quinoline derivative, is first prepared using fluorinated precursors (e.g., 4-(trifluoromethyl)phenylboronic acid). Reductive amination is then employed to link the pyridinyl and quinolinol moieties. For example, lithium aluminum hydride (LiAlH4) in DMSO or Pd-C catalyzed hydrogenation can achieve selective reduction of imine intermediates . Optimization involves adjusting solvent polarity (e.g., DMSO for fluorinated intermediates) and temperature (123–124°C for crystallization) to enhance yields .

Q. How should researchers address purification challenges for this compound, particularly regarding fluorinated byproducts?

  • Methodological Answer : Fluorinated impurities (e.g., unreacted 4-(trifluoromethyl)phenyl derivatives) can be removed via recrystallization in mixed solvents (e.g., ethanol/water) or column chromatography using silica gel with a gradient eluent (hexane:ethyl acetate). Acidic byproducts are neutralized with ethereal HCl, followed by filtration . Purity validation requires HPLC with UV detection at 254 nm, as trifluoromethyl groups exhibit strong absorbance in this range .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>19</sup>F NMR identify proton environments and confirm trifluoromethyl group integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]<sup>+</sup> for C24H19F3N2O).
  • X-ray Crystallography : Resolves stereochemical ambiguity in the aminomethyl linker, as demonstrated for analogous quinolin-8-ol derivatives .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the pyridine/quinoline rings) impact biological activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies show that:
  • Trifluoromethyl groups at the 4-phenyl position enhance lipophilicity and target binding via hydrophobic interactions .
  • 6-Methylpyridin-2-yl substitution improves metabolic stability compared to unmethylated analogs .
  • Replacements with bulkier groups (e.g., 8-bromoquinoline) reduce solubility but may increase potency in enzyme inhibition assays .
    Experimental Design: Synthesize analogs with systematic substituent variations and test in bioassays (e.g., enzyme inhibition, cellular uptake) .

Q. What mechanisms underlie the compound’s potential antimicrobial or anticancer activity?

  • Methodological Answer : The quinolin-8-ol core chelates metal ions (e.g., Fe<sup>3+</sup>), disrupting microbial or cancer cell redox balance. Fluorinated groups enhance membrane permeability, as shown in in vitro assays:
  • Antimicrobial Testing : Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus and Plasmodium falciparum .
  • Apoptosis Assays : Flow cytometry to measure caspase-3 activation in cancer cell lines .

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., solubility vs. bioactivity)?

  • Methodological Answer :
  • Solubility Analysis : Use shake-flask methods with PBS (pH 7.4) or simulated gastric fluid. Fluorinated compounds often exhibit low aqueous solubility, necessitating co-solvents (e.g., DMSO < 1%) .
  • Computational Adjustments : Refine AI-driven solubility models (e.g., COSMO-RS) by incorporating experimental logP and melting point data (e.g., mp 287.5–293.5°C for related compounds) .

Q. What advanced methodologies are recommended for studying its interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to purified enzymes like carbonic anhydrase .
  • Molecular Dynamics (MD) Simulations : Models hydrogen bonding between the aminomethyl linker and active-site residues .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of binding .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.